molecular formula C19H17F2N5 B10919024 4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10919024
M. Wt: 353.4 g/mol
InChI Key: ZXQWNVYOILMMLT-UHFFFAOYSA-N
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Description

4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that features a pyrazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the difluoromethylation of heterocycles via a radical process . This process is highly efficient and allows for the functionalization of diverse fluorine-containing heterocycles.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as oxidation, esterification, addition, methylation, and hydrolysis . These steps are carefully controlled to achieve the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, difluoromethylation reactions typically result in the formation of difluoromethyl-substituted products .

Scientific Research Applications

4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl and dimethyl groups play a crucial role in modulating the compound’s activity and binding affinity to its targets. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings

Properties

Molecular Formula

C19H17F2N5

Molecular Weight

353.4 g/mol

IUPAC Name

4-(difluoromethyl)-6-(1,3-dimethylpyrazol-4-yl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C19H17F2N5/c1-11-15(10-25(3)23-11)16-9-14(18(20)21)17-12(2)24-26(19(17)22-16)13-7-5-4-6-8-13/h4-10,18H,1-3H3

InChI Key

ZXQWNVYOILMMLT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=NC3=C(C(=NN3C4=CC=CC=C4)C)C(=C2)C(F)F)C

Origin of Product

United States

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